Elevenostat is classified as a small molecule inhibitor that specifically targets HDAC11, which is involved in various cellular processes including gene expression regulation through the deacetylation of lysine residues on histones and non-histone proteins. The classification of histone deacetylases into different classes (I, II, III, and IV) is based on their structural characteristics and catalytic mechanisms. HDAC11 is notable for its dual activity as both a deacetylase and a defattyacylase, making it a unique target for therapeutic intervention in diseases like multiple myeloma and metabolic disorders .
The synthesis of Elevenostat involves several chemical reactions that can be performed using solid-phase peptide synthesis techniques. The process typically includes the following steps:
The final yield typically results in a clear solution with concentrations suitable for biological assays.
Elevenostat primarily functions through competitive inhibition of HDAC11. The inhibition mechanism involves binding to the enzyme's active site, preventing substrate access. Key reactions include:
The compound has been shown to disrupt interactions between HDAC11 and its substrates, leading to altered gene expression profiles in treated cells.
The mechanism of action for Elevenostat involves its selective binding to HDAC11, leading to inhibition of its enzymatic activity. This inhibition results in:
Data from studies indicate that Elevenostat demonstrates synergistic effects when combined with other therapeutic agents like bortezomib in multiple myeloma models, enhancing cytotoxicity against tumor cells .
Elevenostat exhibits several notable physical and chemical properties:
These properties facilitate its use in various biological assays.
Elevenostat has potential applications in several areas:
Elevenostat (chemical name: N-hydroxy-2-arylisoindoline-4-carboxamide; synonym JB3-22) was engineered to exploit structural singularities in histone deacetylase 11 (HDAC11). Unlike classical zinc-dependent HDACs (Classes I/II), HDAC11 possesses a deeper catalytic pocket and unique gatekeeper residues accommodating long-chain fatty acyl groups. This enables preferential targeting through:
Table 1: Selectivity Profile of Elevenostat Across HDAC Isoforms
HDAC Isoform | IC₅₀ (μM) | Selectivity Ratio (vs. HDAC11) |
---|---|---|
HDAC11 | 0.235 | 1.0 |
HDAC1 | 0.265 | 1.1 |
HDAC6 | 0.139 | 0.6 |
HDAC8 | >10 | >42 |
Data derived from fluorometric assays using recombinant enzymes [9] [7].
Molecular docking and biochemical studies reveal Elevenostat’s binding mechanism:
Elevenostat’s selectivity confers mechanistic and therapeutic advantages over pan-HDAC inhibitors:
Table 2: Contrasting Elevenostat with Pan-HDAC Inhibitors
Property | Elevenostat | Panobinostat | Romidepsin |
---|---|---|---|
Primary Targets | HDAC11 | HDAC1,2,3,6 | HDAC1,2,4 |
IC₅₀ for HDAC11 | 0.235 μM | 0.037 μM | 0.016 μM |
Therapeutic Index | >10 (myeloma vs. T cells) | <2 | <3 |
Key Advantage | Lower toxicity | Broad activity | Potency |
Data compiled from enzymatic and cell viability assays [1] [2] [7].
Elevenostat was optimized for in vivo stability and tissue distribution:
These refinements support Elevenostat’s advancement as a precision epigenetic modulator, with ongoing studies exploring pro-drug formulations to augment oral bioavailability [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7